molecular formula C11H10Cl2FNO B13571638 1-(2,4-Dichloro-5-fluorobenzoyl)pyrrolidine

1-(2,4-Dichloro-5-fluorobenzoyl)pyrrolidine

Cat. No.: B13571638
M. Wt: 262.10 g/mol
InChI Key: BVPLWRARAJKNRH-UHFFFAOYSA-N
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Description

1-(2,4-Dichloro-5-fluorobenzoyl)pyrrolidine is a chemical compound with the molecular formula C11H10Cl2FNO and a molecular weight of 262.11 g/mol It is characterized by the presence of a pyrrolidine ring attached to a benzoyl group substituted with chlorine and fluorine atoms

Preparation Methods

The synthesis of 1-(2,4-Dichloro-5-fluorobenzoyl)pyrrolidine typically involves the reaction of 2,4-dichloro-5-fluorobenzoyl chloride with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

1-(2,4-Dichloro-5-fluorobenzoyl)pyrrolidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-Dichloro-5-fluorobenzoyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichloro-5-fluorobenzoyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(2,4-Dichloro-5-fluorobenzoyl)pyrrolidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10Cl2FNO

Molecular Weight

262.10 g/mol

IUPAC Name

(2,4-dichloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C11H10Cl2FNO/c12-8-6-9(13)10(14)5-7(8)11(16)15-3-1-2-4-15/h5-6H,1-4H2

InChI Key

BVPLWRARAJKNRH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=C(C=C2Cl)Cl)F

Origin of Product

United States

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